molecular formula C11H9ClO B3274980 1,2-Dihydronaphthalene-1-carbonyl chloride CAS No. 61836-95-1

1,2-Dihydronaphthalene-1-carbonyl chloride

Cat. No.: B3274980
CAS No.: 61836-95-1
M. Wt: 192.64 g/mol
InChI Key: HQZCZPVTOOPIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydronaphthalene-1-carbonyl chloride: is an organic compound that belongs to the class of dihydronaphthalenes. This compound is characterized by the presence of a carbonyl chloride group attached to the 1-position of the 1,2-dihydronaphthalene ring system. Dihydronaphthalenes are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dihydronaphthalene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1,2-dihydronaphthalene with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired carbonyl chloride derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydronaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols or amines.

    Substitution: The carbonyl chloride group can be substituted with nucleophiles to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Major Products Formed:

    Oxidation: Naphthalene derivatives.

    Reduction: Alcohols, amines, or other reduced forms.

    Substitution: Various substituted dihydronaphthalene derivatives.

Scientific Research Applications

1,2-Dihydronaphthalene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-dihydronaphthalene-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1,2-Dihydronaphthalene: Lacks the carbonyl chloride group but shares the dihydronaphthalene ring system.

    Naphthalene-1-carbonyl chloride: Contains a naphthalene ring with a carbonyl chloride group but lacks the dihydro component.

    1,2,3,4-Tetrahydronaphthalene: A fully saturated derivative of naphthalene with different reactivity and applications.

Uniqueness: 1,2-Dihydronaphthalene-1-carbonyl chloride is unique due to the presence of both the dihydronaphthalene ring system and the reactive carbonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2-dihydronaphthalene-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZCZPVTOOPIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=CC=C2C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664797
Record name 1,2-Dihydronaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61836-95-1
Record name 1,2-Dihydronaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydronaphthalene-1-carbonyl chloride
Reactant of Route 2
1,2-Dihydronaphthalene-1-carbonyl chloride
Reactant of Route 3
1,2-Dihydronaphthalene-1-carbonyl chloride
Reactant of Route 4
1,2-Dihydronaphthalene-1-carbonyl chloride
Reactant of Route 5
1,2-Dihydronaphthalene-1-carbonyl chloride
Reactant of Route 6
1,2-Dihydronaphthalene-1-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.